![molecular formula C8H14N2O4 B2770662 Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate CAS No. 1791250-70-8](/img/structure/B2770662.png)

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

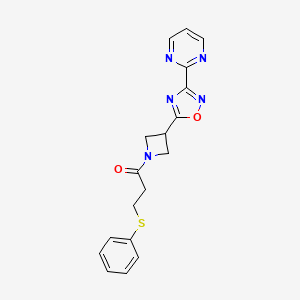

“Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate” is a chemical compound with the CAS Number: 1791250-70-8 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 3- (2-oxo-1,3-oxazolidin-3-yl)propylcarbamate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route of rivaroxaban has been developed using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . The Goldberg coupling was used as the key step . Another method involves reacting methyl 3- fluoro-4- morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied . For example, rivaroxaban was obtained in a reaction involving the Goldberg coupling . Another method involves reacting methyl 3- fluoro-4- morphinolino phenyl carbamate with R-epichlorohydrin .Scientific Research Applications

Antibacterial Activity

Oxazolidinones are recognized for their antibacterial properties, particularly against gram-positive pathogens. They inhibit protein synthesis in bacteria by binding to the bacterial ribosome. For example, research on novel oxazolidinone analogs like U-100592 and U-100766 demonstrates their effectiveness against a range of clinically significant human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These studies underscore the potential of oxazolidinone derivatives in addressing antibiotic resistance, a growing concern in medical science (Zurenko et al., 1996).

Synthetic Applications

Oxazolidinones serve as versatile intermediates in organic synthesis. The convenient synthesis of densely functionalized N-substituted 4-methylene-2-oxazolidinones highlights the role of oxazolidinone derivatives in synthesizing complex molecules. These compounds are produced via intramolecular nucleophilic addition, demonstrating the utility of oxazolidinones in constructing heterocyclic compounds with potential applications in medicinal chemistry and material science (Kimura et al., 1990).

Enzymatic Synthesis and Biological Activity

The enzymatic synthesis of oxazolidin-2-ones from 2-aminoalcohols and dimethyl carbonate, leading to compounds like 3-ethyl-1,3-oxazolidin-2-one, reveals the multifunctionality of oxazolidinones. This process involves immobilized lipases, indicating the potential for green chemistry applications. Oxazolidinones' diverse biological and pharmacological activities are noteworthy, with implications for drug development and biocatalysis (Yadav & Pawar, 2014).

Safety Profile Improvement

The development of new oxazolidinone compounds with improved safety profiles is crucial, given the adverse effects associated with some members of this class. Research on compounds like MRX-I highlights the effort to enhance the antibacterial efficacy of oxazolidinones while reducing potential side effects such as monoamine oxidase inhibition and myelosuppression. This focus on safety and efficacy underscores the importance of oxazolidinones in developing next-generation antibiotics (Gordeev & Yuan, 2014).

Properties

IUPAC Name |

methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCOMUODVMYKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCN1CCOC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791250-70-8 |

Source

|

| Record name | methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2770580.png)

![dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate](/img/no-structure.png)

![1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2770583.png)

![N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2770586.png)

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2770590.png)

![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)

![2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2770594.png)

![N-(1-cyanocyclopentyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2770596.png)